4-Iodo-1-trityl-1H-pyrazole
Overview
Description
4-Iodo-1-trityl-1H-pyrazole is a heterocyclic compound with the molecular formula C22H17IN2 It is characterized by the presence of an iodine atom at the 4-position and a trityl group at the 1-position of the pyrazole ring
Preparation Methods
The synthesis of 4-Iodo-1-trityl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-trityl-1H-pyrazole.
Reaction Conditions: The reaction is typically conducted under mild conditions to ensure the selective iodination of the pyrazole ring.
Chemical Reactions Analysis
4-Iodo-1-trityl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions: Typical reagents used in these reactions include iodine, ammonium hydroxide, and various nucleophiles. The reactions are generally conducted under mild conditions to preserve the integrity of the pyrazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination can yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
Scientific Research Applications
4-Iodo-1-trityl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, particularly those involving iodine-containing molecules.
Medicine: Research into the potential medicinal applications of this compound is ongoing, with a focus on its potential as a therapeutic agent.
Industry: While not widely used in industrial applications, the compound’s unique properties make it a subject of interest for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Iodo-1-trityl-1H-pyrazole involves its interaction with specific molecular targets. For example, it can act on enzymes such as alcohol dehydrogenase and retinol dehydrogenase, influencing their activity . The compound’s effects are mediated through its ability to form stable complexes with these enzymes, thereby modulating their function.
Comparison with Similar Compounds
4-Iodo-1-trityl-1H-pyrazole can be compared with other similar compounds, such as:
4-Iodopyrazole: Lacks the trityl group, making it less bulky and potentially less selective in its interactions.
1-Trityl-1H-pyrazole: Lacks the iodine atom, which may reduce its reactivity in certain chemical reactions.
Ethyl 1-trityl-1H-pyrazole-4-carboxylate: Contains an ester group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its combination of the trityl and iodine substituents, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in scientific research due to its unique structure and versatile reactivity
Properties
IUPAC Name |
4-iodo-1-tritylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17IN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEYQAFIQWSUOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571501 | |
Record name | 4-Iodo-1-(triphenylmethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191980-54-8 | |
Record name | 4-Iodo-1-(triphenylmethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191980-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-1-(triphenylmethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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